molecular formula C25H34N4O2 B3061988 Unii-dav805ygox CAS No. 162760-97-6

Unii-dav805ygox

Cat. No.: B3061988
CAS No.: 162760-97-6
M. Wt: 421.6 g/mol
InChI Key: SBPRIAGPYFYCRT-FNNGWQQSSA-N
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Description

UNII-DAV805YGOX is a chemical compound identified by its Unique Ingredient Identifier (UNII), a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier based on a substance’s molecular structure or descriptive information. Compounds with UNII designations are typically characterized by validated analytical methods, including mass spectrometry, NMR, and elemental analysis, to confirm identity and purity .

Properties

CAS No.

162760-97-6

Molecular Formula

C25H34N4O2

Molecular Weight

421.6 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

InChI

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3/i25-1

InChI Key

SBPRIAGPYFYCRT-FNNGWQQSSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)[11C](=O)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

The preparation of [11C]WAY100635 involves the incorporation of the radioactive carbon-11 isotope into the compound. One common method for synthesizing [11C]WAY100635 is through a one-pot procedure that involves the trapping of carbon-11 dioxide in a tetrahydrofuran solution of cyclohexylmagnesium chloride. This is followed by the elimination of excess Grignard reagents with anhydrous hydrochloric acid, reaction with thionyl chloride, and finally, the reaction of the resulting acid chloride with WAY100634 and triethylamine in tetrahydrofuran . The total synthesis time is approximately 45 minutes, and the radiochemical purity is greater than 99% .

Chemical Reactions Analysis

[11C]WAY100635 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [11C]WAY100635 can lead to the formation of carbonyl compounds, while reduction can result in the formation of alcohols or amines .

Scientific Research Applications

[11C]WAY100635 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Table 1: Key Characteristics of this compound and Analogous Compounds

Characteristic This compound DOPO PEG-15 Crosslinked Polymers
Core Structure Undisclosed (UNII-classified) Phosphaphenanthrene oxide Siloxane-PEG copolymer
Functional Groups Likely heterocyclic/oxide P=O, aromatic rings Ether (-O-), siloxane (Si-O)
Primary Applications Hypothesized: Flame retardancy Flame retardancy (EP/GF composites) Cosmetic stabilization
Thermal Stability N/A High (decomposition >300°C) Moderate (degradation ~200°C)
Toxicity Profile Not available Low acute toxicity (LD50 >2000 mg/kg) Low dermal irritation

Research Findings and Divergences

Flame Retardancy

  • DOPO : Exhibits superior flame retardancy in epoxy resins (EP) and glass fiber (GF) composites, achieving UL-94 V-0 ratings due to gas-phase radical quenching .
  • However, DOPO’s efficacy relies on aromatic phosphaphenanthrene cores, which may differ from this compound’s undisclosed structure .

Analytical Challenges

  • DOPO and PEG-15 Polymers : Characterized via FTIR (C-O/P=O peaks), NMR (1H/31P shifts), and HPLC-MS .
  • This compound : Requires similar multi-method validation, though its UNII designation implies prior regulatory acceptance of analytical protocols .

Critical Analysis of Data Limitations

  • Data Gaps : Direct data on this compound are absent in the provided evidence, necessitating reliance on analogous compounds. Structural predictions are speculative and require validation via spectral databases or regulatory filings .
  • Methodological Consistency : Comparative studies must adhere to standardized testing (e.g., ISO 5660 for flammability, OECD 423 for toxicity) to ensure cross-compound reliability .

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